Moxifloxacin-d4

Description

Moxifloxacin-d4 is a deuterium-labeled analog of Moxifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. It serves as a stable isotope internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance quantification accuracy by compensating for matrix effects and instrumental variability .

Properties

Molecular Formula |

C21H24FN3O4 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

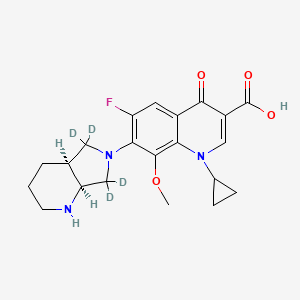

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i8D2,10D2 |

InChI Key |

FABPRXSRWADJSP-OUFHMVITSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H] |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moxifloxacin-d4 involves the incorporation of deuterium atoms into the moxifloxacin molecule. This is typically achieved through a multi-step synthesis starting from furo[3,4-b]pyridine-5,7-dione.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Moxifloxacin can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with moxifloxacin under appropriate conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of moxifloxacin, which are often studied for their pharmacological properties .

Scientific Research Applications

Moxifloxacin-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used as an internal standard to study the absorption, distribution, metabolism, and excretion of moxifloxacin in biological systems.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify moxifloxacin levels in various samples.

Environmental Studies: Investigated for its degradation pathways and environmental impact, particularly in water treatment processes.

Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance.

Mechanism of Action

Moxifloxacin-d4, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₁H₂₀D₄FN₃O₄·HCl

- Molecular Weight : 441.92 g/mol (HCl salt)

- Isotopic Labeling : Four deuterium atoms at the octahydro-pyrrolo[3,4-b]pyridine moiety

- Applications : Pharmacokinetic studies, therapeutic drug monitoring, and metabolic research .

Comparison with Similar Deuterated Compounds

Moxifloxacin-d4 is part of a broader category of deuterated internal standards used in antimicrobial and anticancer drug analysis. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Isotopic Differences

Key Observations :

- This compound has deuterium substitution on a bicyclic pyrrolo-pyridine ring, distinguishing it from other fluoroquinolones labeled on simpler piperazine or morpholine groups .

- Its higher molecular weight (441.92 g/mol) compared to Levofloxacin-D8 (370.4 g/mol) reflects structural complexity and isotopic enrichment .

Analytical Performance in LC-MS/MS

Key Findings :

- This compound achieves a lower limit of quantification (LLOQ) of 25.0 ng/mL in plasma, comparable to other deuterated standards but with slightly higher precision requirements .

- Its ion transition (406.3 → 388.2 m/z) is optimized to avoid interference from endogenous compounds, a common challenge with Levofloxacin-D8 and Gatifloxacin-d4 in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.